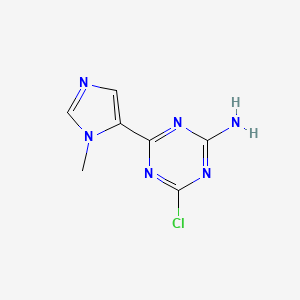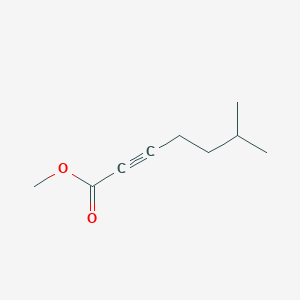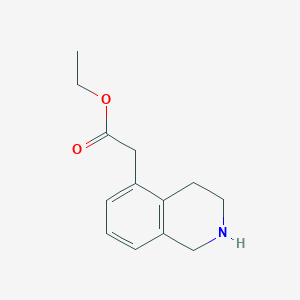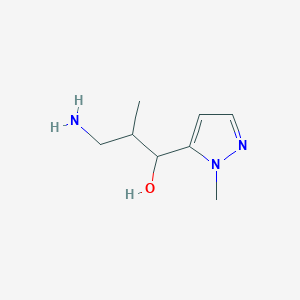
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The chloro group is introduced via nucleophilic substitution reactions, often using reagents like phosphorus oxychloride (POCl3).
Introduction of the Imidazole Moiety: The imidazole ring is incorporated through a condensation reaction with 1-methylimidazole, often facilitated by catalysts or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Condensation Reactions: The compound can form larger structures through condensation with other heterocycles or aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include various substituted triazines.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Condensation Products:
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes or receptors, potentially leading to new therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or coordination complexes, with unique electronic or optical properties.
Biological Studies: It can be employed in studies of enzyme mechanisms or as a probe for biological pathways.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and imidazole groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The triazine ring provides a stable framework that can modulate the electronic properties of the compound, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: Similar triazine core but different substitution pattern.
4-Chloro-1,3,5-triazine-2,6-diamine: Another triazine derivative with different functional groups.
1-Methyl-1H-imidazole-5-carboxamide: Contains the imidazole moiety but lacks the triazine ring.
Uniqueness
4-Chloro-6-(1-methyl-1H-imidazol-5-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of a triazine ring with a chloro group and an imidazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H7ClN6 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
4-chloro-6-(3-methylimidazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H7ClN6/c1-14-3-10-2-4(14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |
InChI-Schlüssel |
LIYPAQUXAACJIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2=NC(=NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-2-yl)ethan-1-ol](/img/structure/B13184051.png)





![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)


![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)

